ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Description
Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a pyranoquinoline derivative characterized by a fused pyranoquinoline core, an ethyl ester group at position 3, an amino group at position 2, and a 3,4,5-trimethoxyphenyl substituent at position 3. The 3,4,5-trimethoxyphenyl moiety is notable for its prevalence in bioactive compounds, particularly in anticancer agents, due to its ability to enhance binding interactions with biological targets like tubulin . This compound is synthesized via multi-component reactions, often employing eco-friendly methods such as one-pot processes in aqueous media . Its structural complexity and functional diversity make it a promising candidate for medicinal chemistry applications, including anticancer and antimicrobial therapies .
Properties
Molecular Formula |
C24H24N2O7 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H24N2O7/c1-5-32-24(28)19-17(12-10-15(29-2)21(31-4)16(11-12)30-3)18-20(33-22(19)25)13-8-6-7-9-14(13)26-23(18)27/h6-11,17H,5,25H2,1-4H3,(H,26,27) |
InChI Key |
SWMNTQVEGVZEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=C42)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with 2-aminobenzamide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:
Electrophilic Aromatic Substitution
The trimethoxyphenyl group undergoes halogenation and nitration:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | 3,4,5-Trimethoxy-2-nitrophenyl derivative |
| Bromination | Br₂/FeBr₃, CH₂Cl₂ | Ortho to OMe | Mono-brominated analog |
Demethylation of methoxy groups using BBr₃ produces hydroxylated derivatives for enhanced solubility .
Acid-Catalyzed Ring-Opening
Treatment with HCl (6M) cleaves the pyran ring, yielding a linear quinoline-ketone intermediate used in further functionalization.
[4+2] Cycloaddition
The dihydropyran moiety participates in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 8 h | Fused tetracyclic adduct |
| Dimethyl acetylenedicarboxylate | THF, 60°C, 6 h | Pyrano[3,2-c]quinoline-annulated cycloadduct |
Hydrolytic Degradation
| Condition | Half-Life | Primary Degradant |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3 h | Quinoline-3-carboxylic acid |
| pH 7.4 (phosphate buffer) | 48 h | Stable (>90% remaining after 72 h) |
Photodegradation under UV light (254 nm) generates demethylated and decarboxylated byproducts.
Palladium-Catalyzed Cross-Coupling
| Reaction | Catalyst | Product |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at the quinoline C8 position |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-Alkylated analogs |
Comparative Reactivity with Analogues
This compound’s reactivity profile underscores its versatility as a scaffold for generating derivatives with tailored properties. Controlled functionalization at the ester, amino, or aromatic positions enables precise modulation of physicochemical and biological characteristics, aligning with modern medicinal chemistry objectives .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a pyranoquinoline framework. Its molecular formula is with a molecular weight of approximately 406.4 g/mol. The presence of multiple functional groups contributes to its biological activity and potential therapeutic effects.
Antimicrobial Properties
Research indicates that compounds containing pyran rings exhibit antimicrobial activity. Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate has shown effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of resistant bacterial pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyran derivatives have been documented to reduce inflammation in various models. In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases .
Antioxidant Activity
This compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Preliminary data suggest that this compound can scavenge free radicals effectively .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound involved testing against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects compared to standard antibiotics. This suggests its potential as a lead molecule for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on its anti-inflammatory properties, the compound was tested in vitro for its ability to reduce the secretion of pro-inflammatory cytokines in macrophage cell lines. The findings revealed a dose-dependent reduction in cytokine levels, supporting its application in inflammatory disease treatment protocols .
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1: Impact of Position 3 Substituents on Bioactivity
Substituent Variations on the Aromatic Ring
The 3,4,5-trimethoxyphenyl group is critical for bioactivity. Comparisons with positional isomers and simpler analogs include:
- 4-(2,3,4-Trimethoxyphenyl) analogs: Positional isomerism reduces anticancer potency. For example, 2-amino-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile (C22H19N3O5) showed weaker tubulin inhibition (IC₅₀ > 50 µM) compared to 3,4,5-substituted derivatives, likely due to suboptimal steric alignment .
- 4-(4-Methoxyphenyl) derivatives :
Simplification to a single methoxy group abolishes significant activity, highlighting the necessity of multiple methoxy groups for target engagement .
Core Saturation and Ring Modifications
- Pyrano[3,2-c]pyridine analogs: Replacement of the quinoline core with pyridine (e.g., 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile) alters electronic properties, leading to varied receptor selectivity .
Biological Activity
Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antimicrobial, anti-inflammatory, and antioxidant activities, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
The structure includes a pyranoquinoline backbone with a trimethoxyphenyl substituent, which contributes to its biological activities. The presence of the amino and carbonyl groups also plays a crucial role in its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity . The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents in response to rising antibiotic resistance .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it stabilizes human red blood cell (HRBC) membranes effectively:
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| Ethyl 2-amino... | 86.70 |
| Standard Drug | 90.00 |
This stabilization indicates potential therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
Antioxidant activity was assessed using the DPPH radical scavenging assay. The results indicated a significant capacity to scavenge free radicals:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ethyl 2-amino... | 88.56 |
| Ascorbic Acid | 95.00 |
Such activity suggests that the compound could be beneficial in preventing oxidative stress-related disorders .
The biological activities of this compound are attributed to its ability to interact with various biomolecular targets:
- Antimicrobial Mechanism: The compound may inhibit bacterial DNA gyrase or other essential enzymes involved in bacterial replication .
- Anti-inflammatory Mechanism: It likely modulates inflammatory pathways by stabilizing cell membranes and reducing the release of pro-inflammatory mediators .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy: A recent study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than traditional antibiotics .
- In Vivo Anti-inflammatory Study: Animal models treated with the compound exhibited reduced edema and inflammatory markers compared to control groups .
- Oxidative Stress Model: In cellular models exposed to oxidative stress, treatment with the compound resulted in decreased cell death and improved viability compared to untreated controls .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
